molecular formula C15H24N6O4 B611624 N-Ethyl valacyclovir CAS No. 1346747-69-0

N-Ethyl valacyclovir

Cat. No.: B611624
CAS No.: 1346747-69-0
M. Wt: 352.39
InChI Key: OKUHBUGXDSIJIM-JTQLQIEISA-N
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Description

N-Ethyl valacyclovir is a derivative of valacyclovir, which is itself a prodrug of acyclovir. Valacyclovir is commonly used as an antiviral medication to treat infections caused by herpes simplex virus types 1 and 2, as well as varicella-zoster virus. This compound is designed to improve the pharmacokinetic properties of valacyclovir, potentially offering better absorption and bioavailability.

Mechanism of Action

Target of Action

N-Ethyl Valacyclovir, a derivative of Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .

Mode of Action

This compound acts as a prodrug . It is converted in vivo to Aciclovir, a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA .

Biochemical Pathways

The conversion of this compound to Aciclovir involves a series of biochemical pathways. It is rapidly absorbed and converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of this compound’s action is the inhibition of viral DNA replication. By competitively inhibiting viral DNA polymerase, it prevents the replication of viral DNA, thereby halting the spread of the virus . This makes it effective in the treatment of various herpes infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl valacyclovir typically involves the esterification of acyclovir with N-ethyl valine. The process begins with the protection of the amino group of valine, followed by its coupling with acyclovir using coupling agents such as dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF). The protected intermediate is then deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl valacyclovir undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by agents like permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compounds under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions in aqueous conditions.

Major Products Formed:

Scientific Research Applications

N-Ethyl valacyclovir has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential to improve the delivery and efficacy of antiviral drugs.

    Medicine: Explored for its enhanced pharmacokinetic properties compared to valacyclovir, potentially leading to better therapeutic outcomes.

    Industry: Utilized in the development of new antiviral formulations and drug delivery systems.

Comparison with Similar Compounds

    Valacyclovir: The parent compound of N-Ethyl valacyclovir, used widely as an antiviral medication.

    Acyclovir: The active form of valacyclovir and this compound, known for its antiviral properties.

    Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Uniqueness of this compound: this compound offers improved pharmacokinetic properties compared to valacyclovir, potentially leading to better absorption and bioavailability. This can result in more effective antiviral therapy with fewer doses .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHBUGXDSIJIM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346747-69-0
Record name N-Ethyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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